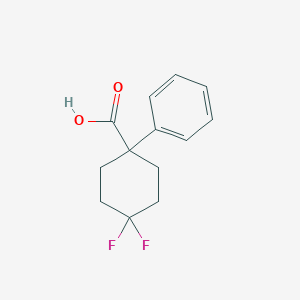
4,4-Difluoro-1-phenylcyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-1-phenylcyclohexane-1-carboxylic acid is an organic compound characterized by the presence of two fluorine atoms attached to a cyclohexane ring, which is further substituted with a phenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-1-phenylcyclohexane-1-carboxylic acid typically involves the fluorination of cyclohexane derivatives. One common method is the reaction of ethyl 4,4-difluorocyclohexanecarboxylate with phenylmagnesium bromide, followed by hydrolysis to yield the desired carboxylic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoro-1-phenylcyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield alcohols.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4,4-Difluoro-1-phenylcyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine atoms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-phenylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
4,4-Difluorocyclohexanecarboxylic acid: Similar structure but lacks the phenyl group.
4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness: 4,4-Difluoro-1-phenylcyclohexane-1-carboxylic acid is unique due to the presence of both fluorine atoms and a phenyl group, which can significantly influence its chemical reactivity and biological activity
Biological Activity
4,4-Difluoro-1-phenylcyclohexane-1-carboxylic acid is a fluorinated derivative of phenylcyclohexane, which has garnered interest due to its potential biological activities. This compound's unique structure may influence its interaction with biological systems, making it relevant for medicinal chemistry and pharmacology.
- Molecular Formula : C13H14F2O2
- Molecular Weight : 240.25 g/mol
- CAS Number : 7494-76-0
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its metabolic pathways, potential therapeutic applications, and interaction with enzymes.
Metabolism and Hydroxylation
Research indicates that compounds with a similar fluorinated cyclohexane structure undergo significant biotransformation. For instance, studies with the model organism Cunninghamella elegans demonstrated that difluorinated cyclohexanes could be metabolized to hydroxylated products. Specifically, this compound was shown to undergo benzylic hydroxylation, albeit with limited enantioselectivity .
Case Studies
Case Study 1: Enzymatic Activity
A study evaluated the inhibition of various enzymes by fluorinated cyclohexane derivatives. It was found that this compound exhibited moderate inhibition of monoacylglycerol lipase (MAGL), an enzyme involved in lipid metabolism. This inhibition suggests potential applications in modulating endocannabinoid signaling pathways .
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial properties of fluorinated cyclohexanes. The results indicated that this compound displayed activity against certain bacterial strains, suggesting its potential as an antimicrobial agent .
Table 1: Summary of Biological Activities
Discussion
The biological activity of this compound is influenced by its unique structural features. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability while also affecting its interaction with biological targets. The observed enzyme inhibition points toward its potential utility in therapeutic applications, particularly in the context of metabolic disorders and infectious diseases.
Properties
Molecular Formula |
C13H14F2O2 |
|---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
4,4-difluoro-1-phenylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H14F2O2/c14-13(15)8-6-12(7-9-13,11(16)17)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,16,17) |
InChI Key |
XXOUWPJWWIUPNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1(C2=CC=CC=C2)C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















